2-Amino-3-(1,5-dimethylpyrazol-4-yl)propanoic acid;dihydrochloride
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Overview
Description
“2-Amino-3-(1,5-dimethylpyrazol-4-yl)propanoic acid;dihydrochloride” is a chemical compound with the CAS Number: 2309448-04-0 . It has a molecular weight of 256.13 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13N3O2.2ClH/c1-5-6 (4-10-11 (5)2)3-7 (9)8 (12)13;;/h4,7H,3,9H2,1-2H3, (H,12,13);2*1H . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available sources.Scientific Research Applications
Polymer Modification and Medical Applications
Amine compounds, including those related to 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoic acid, have been used in the modification of polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels through radiation-induced polymerization. These modifications aim to enhance the polymers' properties, such as swelling degree and thermal stability, making them more suitable for medical applications. The synthesized amine-modified polymers exhibited significant antibacterial and antifungal activities, suggesting potential use in medical applications due to their enhanced biological activities (Aly & El-Mohdy, 2015).
Heterocyclic Chemistry and Drug Development
The structure of 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoic acid; dihydrochloride is closely related to other compounds used in the synthesis of a broad array of heterocyclic compounds. These compounds, including pyrazoles, pyridines, and pyrazolines, are pivotal in the development of new therapeutic agents due to their diverse biological activities. For example, the synthesis of structurally diverse libraries from related compounds has been explored for potential applications in drug development, showcasing the versatility of such chemical structures in medicinal chemistry (Roman, 2013).
Optical and Material Science
Compounds structurally related to 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoic acid have been used in the study of optical properties and the synthesis of thin films. These studies are crucial in materials science for developing new materials with specific optical properties, which can be used in various applications such as sensors, optical devices, and electronic displays. The investigation into the optical absorption and refraction properties of such compounds contributes to the advancement of material science and engineering (El-Ghamaz et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-5-6(4-10-11(5)2)3-7(9)8(12)13;;/h4,7H,3,9H2,1-2H3,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLPRUOUTZVNFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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